1-(2-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide
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Description
1-(2-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O4S2 and its molecular weight is 400.89. The purity is usually 95%.
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Biological Activity
1-(2-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group and a dioxidoisothiazolidin-2-yl moiety. Its molecular formula is C16H16ClN3O4S, with a molecular weight of approximately 385.83 g/mol. The unique combination of functional groups in this compound may contribute to its biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, the dioxidoisothiazolidinyl group may influence the compound's reactivity and binding affinity to various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties, potentially effective against various strains of bacteria.
- Anticancer Properties : Some studies have indicated that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro, which could be beneficial for treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Evaluation : A study conducted on various bacterial strains demonstrated that the compound exhibited inhibitory effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations for clinical relevance.
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 P. aeruginosa 64 -
Anticancer Activity : In vitro assays using human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Cell Line IC50 (µM) HeLa 10 MCF-7 15 A549 20 - Mechanistic Studies : Further investigation into the mechanism of action revealed that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c17-16-8-2-1-5-13(16)12-24(20,21)18-14-6-3-7-15(11-14)19-9-4-10-25(19,22)23/h1-3,5-8,11,18H,4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQURPHAXJLVTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.